

Spectroscopic Profile of 2-Ethyl-2-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethyl-2-methylbutanal*

Cat. No.: *B8652354*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Ethyl-2-methylbutanal** (CAS No: 26254-88-6), a branched-chain aldehyde with the molecular formula C₇H₁₄O.^{[1][2][3]} Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy, alongside available data for structurally related compounds. Detailed experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

2-Ethyl-2-methylbutanal is a saturated aliphatic aldehyde. Its structure, featuring a quaternary carbon adjacent to the carbonyl group, influences its spectroscopic characteristics.

- IUPAC Name: **2-ethyl-2-methylbutanal**^[2]
- Molecular Formula: C₇H₁₄O^{[1][2][3]}
- Molecular Weight: 114.19 g/mol ^{[2][3]}
- Canonical SMILES: CCC(C)(CC)C=O^[2]
- InChI Key: BFKSYXOOFDWKFF-UHFFFAOYSA-N^[2]

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for **2-Ethyl-2-methylbutanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.4 - 9.6	Singlet (s)	1H	Aldehydic proton (-CHO)
~1.6 - 1.8	Quartet (q)	4H	Methylene protons (- CH_2) of the two ethyl groups
~0.8 - 1.0	Triplet (t)	6H	Methyl protons ($-\text{CH}_3$) of the two ethyl groups
~1.1 - 1.2	Singlet (s)	3H	Methyl protons ($-\text{CH}_3$) directly attached to the quaternary carbon

^{13}C NMR Spectral Data (Solvent: CDCl_3)

Note: The following data is reported for a compound identified as "2-ethylbutanal" but is structurally consistent with **2-ethyl-2-methylbutanal**.

Chemical Shift (δ , ppm)	Assignment
204.7	Carbonyl carbon (C=O)
55.2	Quaternary carbon (C)
21.7	Methylene carbons (-CH ₂) of the ethyl groups
11.5	Methyl carbons (-CH ₃) of the ethyl and methyl groups

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretch (alkane)
2830 - 2800 and 2730 - 2700	Medium, Sharp	C-H stretch (aldehyde)
1740 - 1720	Strong, Sharp	C=O stretch (saturated aldehyde) ^[4]
1465 and 1380	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
114	Molecular ion (M ⁺)
85	Loss of an ethyl group ([M-29] ⁺)
57	Loss of the butananyl group ([M-57] ⁺) or alpha-cleavage product
29	Ethyl fragment ([C ₂ H ₅] ⁺)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Ethyl-2-methylbutanal** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -1 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Set the spectral width to cover the range of 0 to 220 ppm.
- A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands of scans).
- Process the data similarly to the ^1H spectrum and reference it to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the aldehyde group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.
- Sample Application: Place a small drop of neat (undiluted) **2-Ethyl-2-methylbutanal** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

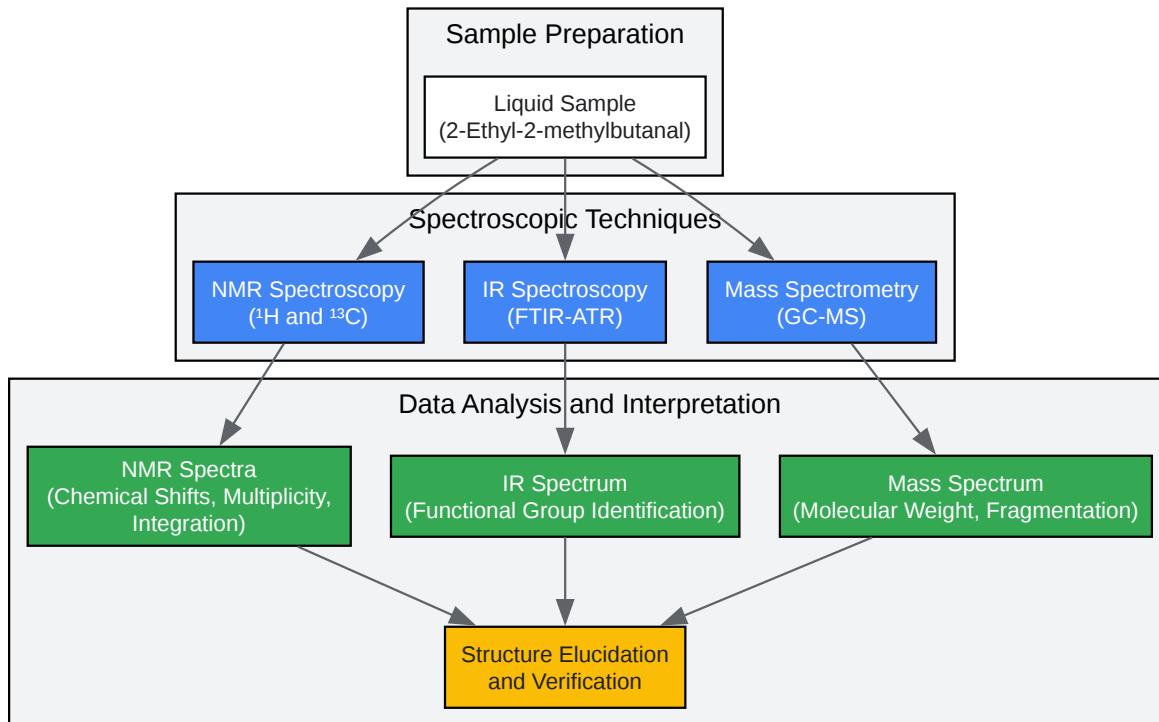
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (GC-MS with Electron Ionization):

- Sample Preparation: Prepare a dilute solution of **2-Ethyl-2-methylbutanal** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar DB-5ms column).
 - Employ a temperature program to ensure the elution of the compound. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 200°C.
- MS Analysis:
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.
 - The software will generate a mass spectrum for the GC peak corresponding to **2-Ethyl-2-methylbutanal**.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like **2-Ethyl-2-methylbutanal**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Ethyl-2-methylbutanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 2-Ethyl-2-methylbutanal | C7H14O | CID 15174357 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Ethyl-2-methylbutanal [smolecule.com]

- 4. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-2-methylbutanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8652354#spectroscopic-data-of-2-ethyl-2-methylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com